4-methyl-N-(3-phenylpropyl)aniline CAS 63980-34-7 properties
4-methyl-N-(3-phenylpropyl)aniline CAS 63980-34-7 properties
An In-depth Technical Guide to 4-methyl-N-(3-phenylpropyl)aniline (CAS 63980-34-7)
Disclaimer: Publicly available experimental data for 4-methyl-N-(3-phenylpropyl)aniline with CAS number 63980-34-7 is scarce. This guide has been constructed by a Senior Application Scientist to provide a predictive profile based on established chemical principles and data from structurally analogous compounds. All properties and protocols should be treated as well-informed estimations, and all handling and synthesis should be performed with caution by trained professionals.
Introduction and Overview
4-methyl-N-(3-phenylpropyl)aniline is a secondary aromatic amine that combines the structural features of p-toluidine and a phenylpropyl group attached to the nitrogen atom. While specific literature on this exact molecule is limited, its chemical nature allows for a robust predictive analysis of its properties, synthesis, and safety profile. Aromatic amines are a cornerstone of chemical synthesis, serving as vital intermediates in the production of dyes, pharmaceuticals, and polymers.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in the known characteristics of its constituent moieties.
Chemical Identity and Structure
The fundamental structure consists of a p-toluidine core where the amino group is substituted with a 3-phenylpropyl chain.
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IUPAC Name: 4-methyl-N-(3-phenylpropyl)aniline
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Other Names: N-(3-Phenylpropyl)-p-toluidine
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CAS Number: 63980-34-7
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Molecular Formula: C₁₆H₁₉N
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Molecular Weight: 225.33 g/mol
Caption: Chemical structure of 4-methyl-N-(3-phenylpropyl)aniline.
Predicted Physicochemical Properties
The properties of this molecule can be inferred from its constituent parts: p-toluidine (a solid aromatic amine) and N-propylaniline (a liquid N-alkylaniline). The addition of the bulky 3-phenylpropyl group is expected to increase the boiling point and lipophilicity significantly.
| Property | Predicted Value for C₁₆H₁₉N | p-Toluidine (CAS 106-49-0)[4][5] | N-Propylaniline (CAS 622-80-0)[3][6][7] | Rationale for Prediction |
| Molecular Weight | 225.33 g/mol | 107.15 g/mol | 135.21 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow/brown viscous liquid or low-melting solid | Colorless solid flakes[5] | Colorless to yellow liquid | N-alkylanilines are typically liquids that darken on exposure to air and light. The larger mass may result in a low-melting solid. |
| Boiling Point | ~340-360 °C (at 760 mmHg) | 200 °C | 222 °C | The significant increase in molecular weight from the phenylpropyl group will substantially elevate the boiling point compared to the smaller analogues. |
| Melting Point | < 25 °C | 43-45 °C | -15 °C | While p-toluidine is a solid, N-alkylation and the flexible propyl chain tend to disrupt crystal packing, favoring a liquid or low-melting solid state. |
| Solubility | Poorly soluble in water; soluble in ethanol, ether, acetone, chloroform. | Poorly soluble in water (0.75 g/100ml at 20°C); soluble in organic solvents.[4] | Insoluble in water; soluble in organic solvents. | The molecule is largely nonpolar due to the aromatic rings and alkyl chain, predicting poor aqueous solubility but good solubility in organic solvents. |
| pKa (of conjugate acid) | ~5.0 - 5.5 | 5.09 | ~5.0 | The basicity of the nitrogen is primarily influenced by the aromatic ring. N-alkylation has a minor effect on the pKa compared to aniline. |
| LogP (Octanol/Water) | ~4.5 - 5.0 | 1.4[4] | 2.5[7][8] | The addition of the C₉H₁₁ (phenylpropyl) group over the methyl group of p-toluidine will substantially increase lipophilicity. |
Proposed Synthetic Route: Reductive Amination
From an application scientist's perspective, the most reliable and high-yielding method for preparing a secondary amine of this type is a one-pot reductive amination. This pathway involves the reaction of p-toluidine with 3-phenylpropanal to form an intermediate imine, which is then immediately reduced in situ to the target secondary amine.
Caption: Proposed workflow for synthesis via reductive amination.
Experimental Protocol: Reductive Amination
This protocol is a robust, field-proven methodology for the synthesis of secondary amines from primary amines and aldehydes.[9][10][11] The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is strategic; it is mild enough not to reduce the starting aldehyde, is selective for the intermediate iminium ion, and does not require stringent pH control.[10]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add p-toluidine (1.0 eq) and 3-phenylpropanal (1.05 eq). Dissolve the reactants in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
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Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to the solution to facilitate the formation of the iminium ion intermediate. Allow the mixture to stir at room temperature for 30-60 minutes.
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Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the stirring mixture. The reaction is typically mildly exothermic. Allow the reaction to proceed at room temperature for 4-12 hours, monitoring for completion by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate. Combine the organic extracts.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methyl-N-(3-phenylpropyl)aniline.
An alternative, though often less selective, method is the direct N-alkylation of p-toluidine with a suitable 3-phenylpropyl halide (e.g., 1-bromo-3-phenylpropane) in the presence of a base like potassium carbonate.[12][13] This method carries a higher risk of forming the tertiary diamine byproduct and often requires more forcing conditions.
Predicted Spectroscopic Signature
For a researcher, confirming the structure of the synthesized product is paramount. The following spectroscopic data are predicted for 4-methyl-N-(3-phenylpropyl)aniline.
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¹H NMR (in CDCl₃, 400 MHz):
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δ ~7.20-7.35 (m, 5H): Aromatic protons of the monosubstituted phenyl ring on the propyl chain.
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δ ~6.95 (d, 2H): Aromatic protons ortho to the methyl group on the p-toluidine ring.
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δ ~6.60 (d, 2H): Aromatic protons ortho to the nitrogen atom on the p-toluidine ring.
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δ ~3.70 (br s, 1H): N-H proton. This signal is often broad and may exchange with D₂O.
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δ ~3.15 (t, 2H): Methylene protons adjacent to the nitrogen (N-CH₂ -).
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δ ~2.65 (t, 2H): Benzylic methylene protons (CH₂ -Ph).
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δ ~2.25 (s, 3H): Methyl group protons on the p-toluidine ring.
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δ ~1.95 (quint, 2H): Central methylene protons (-CH₂-CH₂ -CH₂-).
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-
¹³C NMR (in CDCl₃, 100 MHz):
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δ ~145.0: C-N of the toluidine ring.
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δ ~141.5: Quaternary C of the phenylpropyl ring.
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δ ~129.8: C-H ortho to the methyl group.
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δ ~128.5, ~128.4: C-H of the phenylpropyl ring.
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δ ~127.0: Quaternary C with the methyl group.
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δ ~126.0: C-H para on the phenylpropyl ring.
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δ ~113.0: C-H ortho to the nitrogen.
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δ ~44.0: N-C H₂.
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δ ~33.5: C H₂-Ph.
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δ ~31.0: -CH₂-C H₂-CH₂-.
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δ ~20.5: C H₃.
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IR Spectroscopy (thin film, cm⁻¹):
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~3400 cm⁻¹: N-H stretch (secondary amine).
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3080-3020 cm⁻¹: Aromatic C-H stretch.
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2950-2850 cm⁻¹: Aliphatic C-H stretch.
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~1610, 1520 cm⁻¹: C=C aromatic ring stretching.
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~1320 cm⁻¹: C-N stretch.
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Mass Spectrometry (EI):
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M⁺ at m/z = 225: Molecular ion peak.
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Fragment at m/z = 134: Loss of the benzyl group (•CH₂Ph).
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Fragment at m/z = 106: Cleavage to form the p-toluidine radical cation.
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Fragment at m/z = 91: Tropylium ion (from the phenylpropyl chain).
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Inferred Toxicological and Safety Profile
As a derivative of p-toluidine and aniline, this compound must be handled as a hazardous substance. The primary toxicological concerns associated with aromatic amines are acute toxicity, particularly methemoglobinemia, and long-term carcinogenicity.[14][15][16]
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Hazard Statements:
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Toxic if swallowed, in contact with skin, or if inhaled.[17][18][19]
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May cause damage to organs (especially blood, liver, and kidneys) through prolonged or repeated exposure.[18]
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Suspected of causing genetic defects and cancer.[5][15][17][20]
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Likely to be toxic to aquatic life with long-lasting effects.
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Mechanism of Toxicity: Aromatic amines are metabolized in the liver, leading to reactive intermediates that can cause oxidative stress on red blood cells, converting hemoglobin to methemoglobin, which cannot transport oxygen effectively.[5] This leads to cyanosis (a bluish discoloration of the skin).
Self-Validating Safety Protocol
A self-validating system for handling this compound involves engineering controls, rigorous personal protective equipment (PPE), and awareness of symptoms.
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Engineering Controls: All manipulations (weighing, transfers, reactions, purification) must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves (double-gloving is recommended) and change them immediately upon contamination. Aromatic amines can be readily absorbed through the skin.[15]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fastened.
-
-
Handling: Avoid all direct contact. Use spatulas and glassware dedicated to this compound or thoroughly cleaned after use.
-
Waste Disposal: All solid and liquid waste must be collected in a designated, sealed hazardous waste container. Do not dispose of it down the drain.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. In case of skin contact, wash the affected area immediately and thoroughly with soap and water. If inhaled, move to fresh air. In case of ingestion or significant exposure, seek immediate medical attention and be prepared to inform medical personnel of the potential for methemoglobinemia.
Potential Applications
Given its structure, 4-methyl-N-(3-phenylpropyl)aniline is a promising intermediate for various fields of chemical research and development:
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Dye Synthesis: Aromatic amines are classical precursors for azo dyes and other colorants.[1]
-
Pharmaceuticals & Agrochemicals: The N-alkylaniline scaffold is present in numerous biologically active molecules. This compound could serve as a building block for creating new chemical entities for screening.[1][2]
-
Materials Science: It could be investigated as a monomer or additive in the synthesis of specialized polymers, such as polyanilines, which have applications in conductive materials.[21]
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ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Yash Rasayan. (n.d.). P-Toluidine: Properties, Applications, and Safety Guidelines. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzenamine, N-propyl- (CAS 622-80-0). Retrieved from [Link]
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Stenutz. (n.d.). N-propylaniline. Retrieved from [Link]
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PENTA. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
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Chemos. (n.d.). Safety Data Sheet: N,N-bis(2,3-epoxypropyl)aniline. Retrieved from [Link]
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